S-Methylglutathione
Overview
Description
S-Methyl glutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is characterized by the substitution of a methyl group at the sulfur atom of the cysteine residue. S-Methyl glutathione is known for its enhanced nucleophilicity compared to glutathione, making it a potent reagent in various biochemical processes .
Scientific Research Applications
S-Methyl glutathione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic effects in oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic formulations.
Mechanism of Action
Target of Action
S-Methylglutathione primarily targets the enzyme Glutathione S-transferase Mu 2 . This enzyme plays a crucial role in the detoxification process by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .
Mode of Action
This compound is an S-substituted glutathione and a stronger nucleophile than Glutathione (GSH) . It has an inhibitory effect on glyoxalase 1 , an enzyme that catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione .
Biochemical Pathways
This compound is involved in the Glutathione Metabolism pathway . This pathway is essential for maintaining the cellular redox balance. It also plays a role in the detoxification of endogenous compounds such as peroxidised lipids, and exogenous substances like drugs and environmental toxins .
Result of Action
Its inhibitory effect on glyoxalase 1 suggests that it may influence the detoxification of methylglyoxal, a toxic by-product of metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of total S-Methylcysteine, a metabolite of this compound, is positively regulated by sulfate nutrition . This suggests that the compound’s action could be influenced by the nutritional status of the organism.
Future Directions
S-Methylglutathione is considered a biologically relevant peptide and occurs in plants, animals, and humans . It has been found in yeasts, brain tissues, and Escherichia coli . In biological systems, the synthesis of this compound involves chemotaxis methyltransferase, glutathione, and S-adenosyl-methionine . Future research may focus on its potential roles in various biological functions and its impact on health and disease.
Biochemical Analysis
Biochemical Properties
S-Methylglutathione is a methionine-containing peptide and a potent glyoxylase inhibitor . It interacts with several enzymes and proteins, including glutathione S-transferase and glyoxalase I . These interactions are crucial for its role in detoxification processes. For instance, this compound inhibits glyoxalase I, which is involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the redox state of cells by participating in the detoxification of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . This compound also modulates the activity of enzymes involved in antioxidant defense, thereby protecting cells from oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits glyoxalase I, reducing the levels of methylglyoxal in cells . This modification can alter the activity, localization, and function of target proteins, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to this compound has been observed to affect cellular functions, including alterations in gene expression and enzyme activities . These changes are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant defenses and protect against oxidative stress . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These adverse effects are likely due to the overwhelming of cellular detoxification mechanisms and the accumulation of toxic intermediates.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glutathione metabolism pathway . It interacts with enzymes such as glutathione S-transferase and glyoxalase I, which are crucial for its role in detoxification and antioxidant defense . The presence of this compound can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells, this compound is transported and distributed by specific transporters and binding proteins . For example, it can be transported by multidrug resistance protein 1 (MRP1), an ATP-dependent transporter that facilitates the movement of various organic anions across cellular membranes . This transport mechanism ensures the proper localization and accumulation of this compound within cells and tissues.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The presence of this compound in these compartments is essential for its role in maintaining cellular redox balance and protecting against oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Methyl glutathione can be synthesized through the methylation of glutathione. The process typically involves the reaction of glutathione with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of S-Methyl glutathione follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .
Chemical Reactions Analysis
Types of Reactions
S-Methyl glutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to glutathione.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Glutathione.
Substitution: Various S-alkyl or S-acyl derivatives.
Comparison with Similar Compounds
Similar Compounds
Glutathione: The parent compound, less nucleophilic than S-Methyl glutathione.
Glutathione disulfide: The oxidized form of glutathione, involved in redox cycling.
S-Butyl glutathione: Another S-substituted derivative with different reactivity.
Uniqueness
S-Methyl glutathione stands out due to its enhanced nucleophilicity and ability to participate in a broader range of chemical reactions. Its unique properties make it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6S/c1-21-5-7(10(18)13-4-9(16)17)14-8(15)3-2-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQDDTSVRVWHMO-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183479 | |
Record name | S-Methyl glutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-56-7 | |
Record name | S-Methylglutathione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2922-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Methyl glutathione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Methyl glutathione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | S-Methyl glutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-METHYLGLUTATHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW3025SR1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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